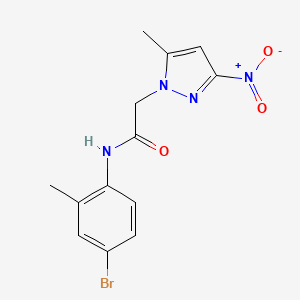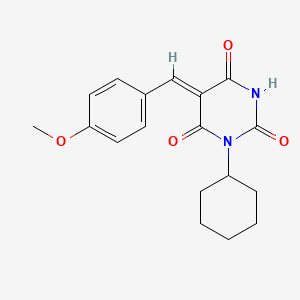![molecular formula C15H21N3O2S B6101326 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6101326.png)
2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol, also known as L-838,417, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a variety of biological effects.
Mécanisme D'action
The exact mechanism of action of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective agonist at the GABA-A receptor subtype containing the alpha-2 and alpha-3 subunits. This results in an increase in the activity of GABAergic neurons, which in turn leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to exhibit anxiolytic and antidepressant effects. It has also been shown to improve cognitive function in animal models of aging and neurological disorders. Additionally, this compound has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its mechanism of action is relatively well understood. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant effects in preclinical studies, which makes it a useful tool for investigating the underlying mechanisms of anxiety and depression.
However, one limitation of using this compound in lab experiments is its relatively low potency. The effective dose of this compound is relatively high, which can make it difficult to administer in certain experimental paradigms. Additionally, the synthesis of this compound is relatively complex, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the study of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One potential direction is the investigation of its potential as a treatment for drug addiction and withdrawal symptoms. Another potential direction is the investigation of its potential as a treatment for cognitive impairment associated with aging and neurological disorders. Additionally, the development of more potent analogs of this compound could lead to the development of more effective treatments for anxiety and depression.
Méthodes De Synthèse
The synthesis of 2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 3-thienylmethylamine with 3-(chloromethyl)-5-methylisoxazole in the presence of sodium hydride. The resulting intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield the final product. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications. This compound has been shown to exhibit anxiolytic and antidepressant effects in preclinical studies. It has also been shown to have potential as a treatment for cognitive impairment associated with aging and neurological disorders such as Alzheimer's disease. Additionally, this compound has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
2-[4-(1,2-oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-6-1-15-11-17(10-14-2-7-20-16-14)4-5-18(15)9-13-3-8-21-12-13/h2-3,7-8,12,15,19H,1,4-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCHUYAFCXKZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=NOC=C2)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)

![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)

![2-[4-(cyclohexylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101283.png)
![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6101297.png)
![5-[1-(3,4-dimethylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6101304.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B6101306.png)
![N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
![5-(2-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6101317.png)
![7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101320.png)
